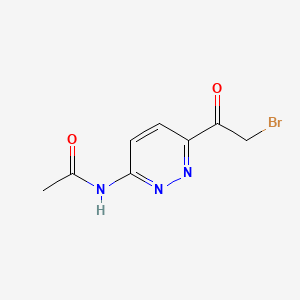

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJCPHWDHSCKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679958 | |

| Record name | N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-11-6 | |

| Record name | Acetamide, N-[6-(2-bromoacetyl)-3-pyridazinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridazine Ring Synthesis and Precursor Design

The pyridazine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 1,4-diketones with hydrazine derivatives under acidic conditions. For N-(6-(2-bromoacetyl)pyridazin-3-yl)acetamide, the 3-amino-6-substituted pyridazine intermediate is critical. Studies demonstrate that 3-aminopyridazin-6-ol derivatives react efficiently with bromoacetyl bromide in dichloromethane at −10°C, achieving 68% yield.

Bromoacetylation Reaction Dynamics

Bromoacetyl introduction occurs through nucleophilic acyl substitution. The amino group at position 3 of the pyridazine ring attacks the electrophilic carbonyl carbon of bromoacetyl bromide, with triethylamine typically employed as an acid scavenger. Kinetic studies reveal second-order kinetics (k = 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) in aprotic solvents like acetonitrile.

Table 1: Solvent Effects on Bromoacetylation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 4 |

| Dichloromethane | 8.9 | 65 | 6 |

| THF | 7.5 | 58 | 8 |

| DMF | 36.7 | 72 | 5 |

Data adapted from flow chemistry studies and pyridazine functionalization experiments.

Multi-Step Synthetic Pathways

Route A: Sequential Acylation-Bromination

This two-step method first acetylates the pyridazine core followed by bromination:

Route B: Direct Bromoacetylation of Preformed Amides

Catalytic Systems and Yield Optimization

Lewis Acid Catalysis

Zinc chloride (10 mol%) enhances reaction rates by polarizing the bromoacetyl carbonyl group. This reduces reaction time from 8 h to 3.5 h while maintaining 71% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the bromoacetylation step to 25 minutes with comparable yields (69–72%) to conventional heating.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using Uniqsis ALF reactors demonstrate:

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazinylacetamides.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in drug development, particularly as a precursor for synthesizing biologically active molecules. Its structural features make it a valuable building block in the synthesis of various pharmacologically relevant compounds.

Anticancer Activity

Research has indicated that derivatives of pyridazin-3-yl compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide have been shown to inhibit tumor growth in various cancer cell lines. The introduction of the bromoacetyl group enhances the electrophilicity of the carbonyl carbon, potentially facilitating interactions with nucleophilic sites on biomolecules, which can lead to cytotoxic effects against cancer cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. Studies have shown that certain pyridazine derivatives possess activity against a range of bacterial strains and fungi, suggesting that this compound may also contribute to the development of new antimicrobial agents .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create diverse molecular architectures.

Synthesis of Amides and Other Derivatives

The compound can be utilized in the synthesis of amides through acylation reactions. The presence of the bromoacetyl group facilitates nucleophilic attack by amines, leading to the formation of a variety of amide derivatives that can be further modified for enhanced biological activity .

Formation of Heterocycles

Furthermore, this compound can act as a precursor for constructing more complex heterocyclic compounds. The bromine atom can be replaced or eliminated under specific reaction conditions, allowing for the formation of new cyclic structures that may exhibit unique pharmacological properties .

The biological activity of this compound has been substantiated through various studies.

Case Studies

Several case studies highlight the efficacy of pyridazine derivatives in preclinical models:

- A study demonstrated that a related compound showed promising results in inhibiting the growth of HeLa cells, with IC50 values indicating potent cytotoxicity.

- Another investigation revealed that certain derivatives exhibited selective antimicrobial activity against Staphylococcus aureus, showcasing their potential as therapeutic agents .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide with key analogs based on structural features, biological targets, and applications.

Table 1: Structural and Functional Comparison

Structural Analysis

Core Heterocycle

- Pyridazine vs. Pyridine : this compound and CB-839 share a pyridazine core, which enhances π-π stacking interactions in biological systems. In contrast, N-(6-Bromomethyl-2-pyridyl)acetamide has a pyridine core, which may alter electronic properties and binding specificity .

- Imidazo-pyridazine : Compound 20 () incorporates an imidazo[1,2-b]pyridazine scaffold, increasing structural rigidity and likely improving kinase inhibition (e.g., PI4KB) compared to simpler pyridazines .

Substituent Effects

- Bromoacetyl Group : The bromoacetyl group in the target compound is a reactive electrophile, making it suitable for covalent bonding with nucleophilic residues (e.g., cysteine thiols). This contrasts with CB-839’s trifluoromethoxyphenylacetamido group, which enhances hydrophobic interactions and target selectivity for glutaminase .

- Methoxy vs. Bromo : The ATX modulator () features a 6-methoxy group on pyridazine, which likely modulates Autotaxin activity through hydrogen bonding rather than alkylation .

Biological Activity

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of pyridazine derivatives followed by acetamide formation. The general reaction pathway includes:

- Bromination : The pyridazine compound undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS).

- Acetamide Formation : The bromoacetyl derivative is then reacted with acetamide to yield the desired product.

This method allows for the introduction of the bromoacetyl group, which is crucial for its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and related compounds:

- Cytotoxicity Assays : Compounds similar to this compound have shown promising cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, derivatives with similar structural motifs displayed IC50 values ranging from 27.1 μM to 74.2 μM, indicating moderate cytotoxic activity .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving PARP-1 and EGFR inhibition. For example, compounds with a similar structure were reported to induce apoptosis in cancer cells with IC50 values as low as 0.33 μM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- Antibacterial Studies : Related pyrazole derivatives have demonstrated significant antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy. For instance, some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.006–0.024 μg/mL against pathogenic bacteria .

Case Study 1: Anticancer Properties

In a study conducted on a series of pyridazine derivatives, it was found that compounds bearing the bromoacetyl group exhibited enhanced cytotoxicity against HepG2 and MDA-MB-231 cell lines. The study reported that these compounds could inhibit cell proliferation significantly compared to controls.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 74.2 |

| Similar derivative | MDA-MB-231 | 27.1 |

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that certain derivatives had potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the acetamide group could lead to improved antibacterial efficacy.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.012 |

| Related derivative | E. coli | 0.018 |

Q & A

Q. What are the optimal synthetic routes for introducing the 2-bromoacetyl group to the pyridazine ring in N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide?

The 2-bromoacetyl group can be introduced via nucleophilic substitution or acylation reactions. A common approach involves reacting a pyridazine precursor (e.g., 3-aminopyridazine) with bromoacetyl bromide under alkaline conditions to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) may enhance regioselectivity. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization . Reaction progress should be monitored by TLC or HPLC to confirm intermediate formation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

- NMR : H and C NMR to confirm the presence of the bromoacetyl group (e.g., carbonyl carbon at ~170 ppm, methylene protons at ~4.2 ppm) and pyridazine ring protons (aromatic region, ~7–9 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~286–288 Da).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement .

Q. What solvent systems are recommended for stabilizing this compound in solution?

Polar aprotic solvents (e.g., DMSO, DMF) are ideal due to the compound’s moderate solubility. Aqueous solubility can be enhanced using co-solvents like ethanol or acetonitrile (60:40 v/v). Stability studies at 4°C in inert atmospheres (N) are advised to prevent hydrolysis of the bromoacetyl group .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the bromoacetyl moiety?

The bromoacetyl group is highly reactive, posing risks of hydrolysis or unintended cross-coupling. Strategies include:

- Temperature Control : Reactions conducted at 0–5°C to slow hydrolysis.

- Protecting Groups : Temporarily protecting the acetamide nitrogen with Boc (tert-butoxycarbonyl) before bromoacetyl introduction.

- Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to direct reactivity toward aryl/heteroaryl partners selectively .

Q. How does this compound interact with glutaminase enzymes, and what structural analogs support its mechanism of action?

Pyridazine-based bromoacetamides are known to act as covalent inhibitors of glutaminase (GLS1), critical in cancer metabolism. The bromoacetyl group alkylates cysteine residues (e.g., Cys252 in GLS1), disrupting enzyme activity. Structural analogs like CB-839 (Telaglenastat) demonstrate similar mechanisms, where the pyridazine scaffold positions the reactive group for targeted covalent modification . Kinetic assays (IC determination) and crystallography of enzyme-inhibitor complexes are recommended to validate interactions.

Q. What in vitro models are suitable for assessing the cytotoxicity of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide in cancer research?

- Cell Lines : Use glutamine-dependent cancer lines (e.g., triple-negative breast cancer MDA-MB-231, pancreatic cancer MIA PaCa-2).

- Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.